Triphenodioxazine-1,8-dicarboxylic acid

Description

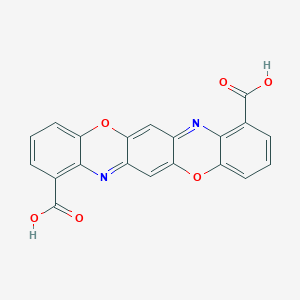

Triphenodioxazine-1,8-dicarboxylic acid (CAS: 136497-59-1, molecular formula: C₂₀H₁₀N₂O₆) is a heterocyclic compound characterized by a fused triphenodioxazine core with two carboxylic acid groups at the 1,8-positions. Its structure comprises three benzene rings fused with a dioxazine ring, conferring unique electronic and steric properties. While its applications remain underexplored, its structural similarity to other polycyclic dicarboxylic acids makes it a subject of interest in comparative studies.

Properties

CAS No. |

136497-59-1 |

|---|---|

Molecular Formula |

C20H10N2O6 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

[1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid |

InChI |

InChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26) |

InChI Key |

VCCQDVHRGCHIHS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |

Other CAS No. |

136497-59-1 |

Synonyms |

TPODC triphenodioxazine-1,8-dicarboxylic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Features

Key Observations :

Physical and Chemical Properties

Key Observations :

Key Observations :

Key Observations :

- Triphenodioxazine’s synthetic utility remains underexplored compared to naphthalene analogs, which are widely used in coordination chemistry .

Preparation Methods

Reaction Conditions and Optimization

The oxidation is conducted in a phosphate-buffered solution (pH 7.0–7.5) at ambient temperature. Critical parameters include:

-

Oxidant stoichiometry : A 1:1 molar ratio of 3OHA to potassium ferricyanide ensures complete conversion without over-oxidation.

-

Buffering agents : Phosphate buffers stabilize the reaction medium, preventing acid-catalyzed side reactions.

-

Reaction time : Completion typically occurs within 4–6 hours, monitored by thin-layer chromatography (TLC).

A representative procedure involves dissolving 3OHA (1.0 g, 6.5 mmol) in 50 mL of 0.1 M phosphate buffer, followed by dropwise addition of potassium ferricyanide (2.1 g, 6.5 mmol) in 20 mL water. The mixture is stirred vigorously until a bright pink precipitate forms, indicating this compound formation.

Mechanistic Insights and Byproduct Formation

The oxidative coupling of 3OHA proceeds through a radical-mediated pathway. Initial single-electron oxidation of the phenolic –OH group generates a semiquinone radical, which undergoes dimerization to form a biphenyl intermediate. Subsequent cyclization and dehydrogenation yield the triphenodioxazine core. Competing pathways produce byproducts such as:

-

Cinnabarinic acid : A yellow phenoxazinone derivative resulting from alternative cyclization.

-

p-Quinone dimer : A red-colored product formed via oxidative coupling at the meta position.

-

9-Carboxy-2-hydroxy-3H-phenoxazin-3-one : A brown byproduct arising from incomplete cyclization.

The coexistence of these compounds complicates isolation, necessitating chromatographic purification. TLC analysis (silica gel, ethyl acetate/methanol 4:1) effectively separates this compound (Rf = 0.45) from byproducts.

Isolation and Characterization

Purification Strategies

Crude reaction mixtures are acidified to pH 2–3 using dilute HCl, precipitating the target compound. Centrifugation or filtration isolates the bright pink solid, which is further purified via recrystallization from hot ethanol.

Spectroscopic Confirmation

Structural elucidation relies on:

-

UV-Vis spectroscopy : A λmax at 520 nm confirms the conjugated π-system.

-

Mass spectrometry : Molecular ion peaks at m/z 356 [M+H]+ align with the molecular formula C₁₆H₈N₂O₈.

-

¹H NMR : Characteristic signals include aromatic protons at δ 7.8–8.2 ppm and carboxylic acid protons at δ 12.1 ppm.

Comparative Analysis of Synthetic Routes

To date, no alternative preparation methods for this compound have been published. The potassium ferricyanide route remains the sole validated approach, underscoring the need for methodological innovation. Potential avenues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.